molecular formula C43H66O15 B13746673 12-O-Acetyldigoxin CAS No. 20991-71-3

12-O-Acetyldigoxin

Cat. No.: B13746673
CAS No.: 20991-71-3
M. Wt: 823.0 g/mol
InChI Key: RNBLZKNCMWHSIG-DXJNJSHLSA-N
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Description

12-O-Acetyldigoxin is a cardiac glycoside derived from digoxin, a well-known compound used to treat congestive heart failure. This compound is characterized by the acetylation at the 12th position of digoxin, which modifies its pharmacological properties. It is primarily found in plants of the genus Digitalis, including Digitalis lanata .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-O-Acetyldigoxin involves the acetylation of digoxin. One common method includes the use of acetic acid and sodium methoxide as pretreatment agents. This process enhances the yield of this compound from Digitalis lanata leaves . The reaction conditions typically involve the extraction of leaves with 50% methanol, followed by clean-up on a Sep-Pak C18 cartridge prior to high-performance liquid chromatography (HPLC) analysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of Digitalis lanata leaves, followed by acetylation using acetic acid and sodium methoxide. The product is then purified using HPLC to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 12-O-Acetyldigoxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of digoxin, such as digoxigenin and other acetylated forms .

Scientific Research Applications

12-O-Acetyldigoxin has a wide range of applications in scientific research:

Mechanism of Action

12-O-Acetyldigoxin exerts its effects by binding to the Na+/K±ATPase pump in the membranes of heart cells. This binding inhibits the pump’s activity, leading to an increase in intracellular sodium levels. This, in turn, causes an increase in intracellular calcium levels, enhancing the contractility of the heart muscle. Additionally, it has been found to inhibit hypoxia-inducing factor 1α (HIF-1α) and nuclear factor kappa B (NF-κB) activation, contributing to its potential antitumor activity .

Properties

CAS No.

20991-71-3

Molecular Formula

C43H66O15

Molecular Weight

823.0 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate

InChI

InChI=1S/C43H66O15/c1-20-38(49)30(45)16-36(52-20)57-40-22(3)54-37(18-32(40)47)58-39-21(2)53-35(17-31(39)46)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(55-23(4)44)42(6)27(10-12-43(28,42)50)24-13-34(48)51-19-24/h13,20-22,25-33,35-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1

InChI Key

RNBLZKNCMWHSIG-DXJNJSHLSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)OC(=O)C)C)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)OC(=O)C)C)C)C)O)O

Origin of Product

United States

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